molecular formula C8H7N3O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No.: B611382
CAS No.: 27314-97-2
M. Wt: 177.16 g/mol
InChI Key: WQXRHHGJEKOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirapazamine, also known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is an experimental anticancer drug that is activated under hypoxic conditions. This compound is particularly interesting because it becomes toxic only in low-oxygen environments, which are common in solid tumors. This selective activation makes this compound a promising candidate for targeting hypoxic tumor cells while sparing normal, well-oxygenated tissues .

Mechanism of Action

Target of Action

Tirapazamine, also known as SR-4233, is an experimental anticancer drug that targets hypoxic cells in solid tumors . Hypoxia, or low oxygen levels, is a common phenomenon in human solid tumors . Cells in these hypoxic regions are typically resistant to radiotherapy and most anticancer drugs . This compound is activated in these hypoxic areas of solid tumors .

Mode of Action

This compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors . The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species . This free radical species interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to DNA damage. The free radical species generated by this compound interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations . This DNA damage leads to cell death in the hypoxic regions of solid tumors .

Pharmacokinetics

The pharmacokinetics of this compound reveal that its elimination in patients is generally bi-phasic, with low inter-patient variability being found in clearance . A significant increase in dose results in a proportional increase in the area under the curve (AUC), indicating that the drug’s bioavailability increases with the dose .

Result of Action

The result of this compound’s action is the selective killing of hypoxic cells in solid tumors . These cells are typically resistant to other anticancer treatments, making this compound a valuable addition to combination therapies . The drug’s action results in DNA damage, leading to cell death in the targeted hypoxic regions .

Action Environment

The action of this compound is influenced by the oxygen levels in the tumor environment . The drug is activated to its toxic form only at very low levels of oxygen, a condition known as hypoxia . This selective activation allows this compound to target and kill cells in hypoxic regions of solid tumors, while limiting toxicity in normal, well-oxygenated tissues .

Future Directions

Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of this compound combined with embolization in liver cancer has been received in June, 2014 .

Biochemical Analysis

Biochemical Properties

Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .

Cellular Effects

This compound has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .

Molecular Mechanism

The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .

Temporal Effects in Laboratory Settings

The properties of this compound do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .

Transport and Distribution

It is known that this compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .

Subcellular Localization

The subcellular localization of the oxidoreductases responsible for mediating this compound-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Properties

Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin.

CAS No.

27314-97-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1,4-dioxidoquinoxaline-1,4-diium-2-amine

InChI

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2

InChI Key

WQXRHHGJEKOOOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]

Appearance

Orange to dark orange-red solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tirapazamine;  Tirazone;  SR 4233;  SR-4233;  SR4233;  SR259075;  SR-259075;  SR 259075;  WIN 59075;  NSC130181.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture containing 9.5 kg (69.8 moles) of benzofuroxan and 21.3 kg (139.9 moles) of DBU was added a solution containing 5.8 kg (138.0 moles) of cyanamide in 2.7 kg of acetonitrile while maintaining the temperature at 15-25° C. After stirring for 67 hours at 20-25° C. the reaction mixture was diluted with 48 kg of acetonitrile and cooled to 0-10° C. To the cooled mixture was added 8.5 kg (141.5 moles) of acetic acid while maintaining the temperature at 5-15° C. After stirring for 46 hours at 5-10° C., the precipitated product was collected by filtration and washed with acetonitrile (2×15 kg). The resulting solid was suspended in 20 kg of water, stirred for 40 minutes, filtered and the filter cake washed with 10 kg of water. The collected solid was resuspended in 20 kg of water, stirred for 45 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was suspended in 29 kg of water and to the suspension was added 8.7 kg (90.5 moles) of methanesulfonic acid. The mixture was stirred at 40-50° C. until dissolution was complete. The resulting solution was added to a solution containing 9.2 kg (112.2 moles) of sodium acetate in 49 kg of water and stirred at 10-25° C. for 1.5 hours. The precipitated product was collected by filtration and washed with 10 kg of water. The collected product was suspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was resuspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The product obtained was dried to constant weight at 50-55° C. to give 4.6 kg of tirapazamine.
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
21.3 kg
Type
reactant
Reaction Step One
Quantity
5.8 kg
Type
reactant
Reaction Step Two
Quantity
2.7 kg
Type
solvent
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Three
Quantity
8.7 kg
Type
reactant
Reaction Step Four
Quantity
9.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
49 kg
Type
solvent
Reaction Step Five
Quantity
48 kg
Type
solvent
Reaction Step Six
Name
tirapazamine

Synthesis routes and methods II

Procedure details

To a stirred mixture containing 1.000 kg (7.347 moles) of benzofuroxan and 2.237 kg (14.694 moles) of DBU was added a solution containing 618 g (14.694 moles) of cyanamide in 380 ml of acetonitrile while maintaining the temperature below 25° C. After stirring for 48 hours at 20-25° C. the reaction mixture was dilute with 6.620 liters of acetonitrile and cooled below 15° C. To the cooled mixture was added 882 g (14.694 moles) of acetic acid while maintaining the temperature below 15° C. After stirring overnight at 5-10° C. the precipitated product was collected by filtration and washed with acetonitrile (2×2 liters). The resulting solid was suspended in 2 liters of water, stirred about 30 minutes until a homogeneous suspension was obtained, and then filtered. The collected solid was resuspended in 2 liters of water, stirred for 20-30 minutes and filtered. The solid collected was dried to constant weight under vacuum at 50-55° C. to give 506.6 g of tirapazamine.
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
882 g
Type
reactant
Reaction Step Three
Quantity
6.62 L
Type
solvent
Reaction Step Four
Name
tirapazamine

Synthesis routes and methods III

Procedure details

More particularly, benzofuroxan is reacted with a stoichiometric excess of cyanamide in the presence of an organic base in a non-aqueous medium at about room temperature. When the reaction is complete the reaction mixture is treated with an organic acid to give tirapazamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tirapazamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.